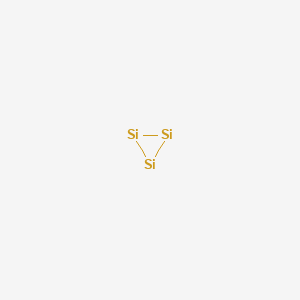

Cyclotrisilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El silicio (Si) es el segundo elemento más abundante en la corteza terrestre, constituyendo aproximadamente el 26,9% en masa. Principalmente existe como dióxido de silicio (SiO₂) en la naturaleza. El silicio elemental metalúrgico se obtiene mediante procesos de reducción a partir de sílice (SiO₂). Diferentes grados de silicio encuentran aplicaciones en diversas industrias:

Silicio de bajo grado: Se utiliza en las industrias del aluminio, el acero y la química (rango de pureza del 15–90%).

Silicio metalúrgico (MG): Pureza del 99% (2N), empleado en industrias similares.

Silicio de grado solar: Pureza del 99,9999% (6N), utilizado en la energía fotovoltaica.

Silicio de grado electrónico: Pureza del 99,9999999% (9N), esencial para la microelectrónica y los circuitos integrados.

El silicio semiconductor, ampliamente utilizado en componentes electrónicos como diodos, transistores y circuitos integrados, sigue siendo insustituible a pesar de la aparición de nuevos materiales como el grafeno y el perovskita .

Métodos De Preparación

Rutas sintéticas::

Síntesis directa: Implica la reacción del silicio con varios compuestos. Por ejemplo, el proceso de Müller–Rochow produce compuestos organosilíceos y derivados clorados del silicio.

Alcoxísilanos y clorosilanos: Intermediarios clave en la síntesis del silicio.

Reducción de sílice: Producción de silicio metalúrgico mediante la reducción de sílice con carbono u otros agentes reductores.

Deposición química en fase vapor (CVD): Se utiliza para obleas de silicio de alta pureza en la fabricación de semiconductores.

3. Análisis de las reacciones químicas

El silicio experimenta diversas reacciones:

Oxidación: Forma dióxido de silicio (SiO₂).

Reducción: Produce silicio metalúrgico.

Sustitución: Los compuestos organosilíceos reaccionan con varios nucleófilos. Los reactivos comunes incluyen reactivos de Grignard, hidruros (por ejemplo, LiAlH₄) y halógenos (por ejemplo, Cl₂). Los productos principales incluyen silanos (SiH₄), siloxanos (Si-O-Si) y silazanos (Si-N-Si).

Análisis De Reacciones Químicas

Key Reaction Parameters

Ring-Opening Polymerization

Cyclotrisiloxanes undergo ring-opening polymerization (ROP) catalyzed by organobases, forming polysiloxanes:

-

Catalysts : Strong organic bases like tetramethylguanidine (TMG) and 1,5,7-triazabicyclodec-5-ene (TBD) accelerate ROP. TMG derivatives show higher activity due to reduced steric hindrance .

-

Mechanism : Initiated by water, the reaction proceeds via nucleophilic attack on silicon, forming linear polymers with controlled molecular weights .

Polymerization Rates

| Catalyst | Rate Constant (h⁻¹) | Notes |

|---|---|---|

| TBD | 3.5 | Highest activity but prone to side reactions . |

| TMnPG | 2.6 | Balanced activity and stability . |

| TMiPG | 1.7 | Lower activity due to steric effects . |

Spectral Data

| Compound | IR Si–O–Si (cm⁻¹) | 29Si NMR (ppm) | Fluorescence λ<sub>max</sub> (nm) |

|---|---|---|---|

| 2 | 993 | -29.4 | 470 (excimer) |

| 3 | 985 | -37.0 | 470 (excimer) |

Stability and Reactivity

-

Thermal Stability : Decomposes above 75°C via Si–C bond cleavage .

-

Chemical Stability : Sensitive to strong acids/bases but stable under inert conditions .

Industrial Relevance

Hexamethylcyclotrisiloxane (D<sub>3</sub>) is a key precursor in silicone production:

Aplicaciones Científicas De Investigación

Material Science

Silicone Polymers and Coatings

Cyclotrisilane serves as a precursor for the synthesis of silicone polymers. Its ability to polymerize into siloxane networks makes it valuable in creating coatings that exhibit excellent thermal stability, chemical resistance, and hydrophobic properties. These coatings are widely used in automotive, aerospace, and electronics industries for protective applications .

Nanocomposites

Research has demonstrated that this compound can be utilized in the fabrication of nanocomposites. By incorporating nanoparticles into this compound matrices, enhanced mechanical properties and thermal stability can be achieved. This is particularly relevant in the development of lightweight materials for structural applications .

Nanotechnology

Nanostructured Materials

this compound is pivotal in synthesizing nanostructured materials, including silica nanoparticles. These nanoparticles find applications in drug delivery systems, where they can encapsulate therapeutic agents and facilitate controlled release. The tunable properties of this compound allow for the modification of nanoparticle surfaces, enhancing their biocompatibility and targeting capabilities .

Sensors and Electronics

Due to its electrical insulating properties, this compound is being explored for use in electronic components such as sensors and transistors. Its incorporation into electronic devices can improve performance by providing better insulation and reducing leakage currents .

Pharmaceutical Applications

Drug Delivery Systems

Recent studies highlight the potential of this compound derivatives as carriers for drug delivery. Their ability to form stable complexes with various drugs enhances solubility and bioavailability. Research indicates that this compound-based systems can improve the pharmacokinetic profiles of poorly soluble drugs, making them more effective .

Antimicrobial Properties

this compound has shown promise in antimicrobial applications. Studies have identified its derivatives as effective agents against a range of pathogens. The mechanism involves disrupting microbial membranes, which leads to cell lysis. This property is particularly beneficial in developing coatings for medical devices to prevent infections .

Case Studies

Mecanismo De Acción

Los efectos del silicio son diversos:

Fotovoltaica: Absorbe fotones, genera pares electrón-hueco.

Sistemas biológicos: Posibles funciones en la salud ósea y los tejidos conectivos.

Industria: Mejora las propiedades de los materiales.

Comparación Con Compuestos Similares

Si bien el silicio no tiene sustitutos directos en la electrónica y la energía fotovoltaica, otros materiales (por ejemplo, germanio, arseniuro de galio) compiten en aplicaciones específicas.

Propiedades

Número CAS |

12597-37-4 |

|---|---|

Fórmula molecular |

H6Si3 |

Peso molecular |

90.30 g/mol |

Nombre IUPAC |

trisilirane |

InChI |

InChI=1S/H6Si3/c1-2-3-1/h1-3H2 |

Clave InChI |

SZMYSIGYADXAEQ-UHFFFAOYSA-N |

Impurezas |

Impurities: Boron, aluminum; garium; indium; germanium; tin; phosphorus; arsenic; antimony; copper; oxygen; sulfur; iron; tellurium |

SMILES |

[Si]1[Si][Si]1 |

SMILES canónico |

[SiH2]1[SiH2][SiH2]1 |

Punto de ebullición |

4271 °F at 760 mmHg (NIOSH, 2024) 2355 °C 4271 °F |

Color/Form |

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system); amorphous form is dark brown powder |

Densidad |

2.33 at 77 °F (NIOSH, 2024) - Denser than water; will sink 2.33 g/cu cm at 25 °C/4 °C Electron mobility at 300 K: 1500 sq cm/volt/sec; hole mobility at 300 K: 500 sq cm/volt/sec; intrinsic charge density at 300 K: 1.5x10+10; electron diffusion constant at 300 K: 38; hole diffusion constant at 300 K: 13; attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids; burns in fluorine, chlorine Critical volume: 232.6 cu cm/mol; atomic density: 5X10+22 atoms/cu cm; Knoop hardness: 950-1150; volume expansion on freezing: 9.5% Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid); Heat of evaporation = 385 kJ/mol; Surface tension at melting pt = 885 mJ/sq m 2.33 g/cm³ 2.33 at 77 °F (77 °F): 2.33 |

melting_point |

2570 °F (NIOSH, 2024) 1410 °C Enthalpy of fusion at melting point: 50.21 kJ/mol 2570 °F |

Key on ui other cas no. |

160927-90-2 |

Descripción física |

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips. Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals; Dry Powder Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]; [NIOSH] STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER. Black to gray, lustrous, needle-like crystals. Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.] |

Solubilidad |

Insoluble (NIOSH, 2024) Soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acid Soluble in molten alkali oxides; practically insoluble in water Silicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead. Solubility in water: none Insoluble |

Sinónimos |

trisilirane |

Presión de vapor |

0 mmHg (approx) (NIOSH, 2024) 1 Pa at 1635 °C; 10 Pa at 1829 °C; 100 Pa at 2066 °C; 1 kPa at 2363 °C; 10 kPa at 2748 °C; 100 kPa at 3264 °C 0 mmHg (approx) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.